Hexafluorobutanol
Description
Contextualization within Fluoroalcohol Chemistry and Organofluorine Compounds
Organofluorine chemistry is a field that studies organic compounds containing the carbon-fluorine (C-F) bond. wikipedia.orgnumberanalytics.com The high electronegativity of fluorine and the strength of the C-F bond—one of the strongest single bonds in organic chemistry—impart distinctive physical and chemical properties to these compounds. wikipedia.orgsustech.edu.cn This has led to their use in a wide array of applications, from pharmaceuticals and agrochemicals to advanced materials like fluoropolymers. wikipedia.orgnumberanalytics.comcas.cn
Within this broad class, fluoroalcohols represent a specific family of organofluorine compounds that feature an alcohol functional group (-OH) and at least one C-F bond. wikipedia.org These compounds are noted for their distinct solvent properties. wikipedia.org The presence of fluorine atoms significantly increases the acidity of the hydroxyl proton compared to their non-fluorinated counterparts. Well-known examples of fluoroalcohols used extensively in research include trifluoroethanol and hexafluoroisopropanol. wikipedia.org
Hexafluorobutanol fits into this context as a partially fluorinated alcohol. Its structure, containing six fluorine atoms, gives it a unique combination of properties, including high density, specific solvent characteristics, and the ability to act as a precursor in the synthesis of other valuable fluorinated molecules. smolecule.comguidechem.com While several isomers of this compound exist, they all share the fundamental characteristics derived from their fluorinated alkyl chain.
Table 1: Properties of Selected Fluoroalcohols
| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
|---|---|---|---|---|---|
| 2,2,3,4,4,4-Hexafluoro-1-butanol | 382-31-0 | C4H4F6O | 182.06 | ~138-140 | ~1.6 |
| 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol | 1515-14-6 | C4H4F6O | 182.06 | 60-62 | 1.484 (at 25 °C) |
| Nonafluoro-tert-butyl alcohol | 2378-02-1 | C4HF9O | 236.04 | 45 | 1.693 (at 25 °C) |
Note: Data compiled from multiple sources. guidechem.comchembk.comwikipedia.org
Significance of this compound as a Research Target and Tool
This compound's importance in the scientific community stems from its dual role as both a target for synthesis and a versatile tool in various chemical applications. Its unique properties make it a valuable solvent, reagent, and building block in organic and materials chemistry. guidechem.comgoogle.com
As a Reagent and Precursor: this compound serves as a key starting material for the synthesis of a range of other fluoroorganic compounds. halopolymer.com A notable example is its use in the preparation of 2,2,3,4,4,4-Hexafluorobutyl tosylate. smolecule.com This tosylate is then utilized in further applications, such as creating non-stick coatings for biomedical implants to reduce bacterial adhesion and in the synthesis of specialized fluorinated polymers with high thermal stability. smolecule.com It is also employed as a reactant in phase-transfer catalysis for synthesizing fluorinated allylic ethers and thioethers. chemicalbook.com
As a Specialized Solvent: The compound's distinct solvent properties have been harnessed in several advanced applications. In recent research, this compound has been a critical component in the formation of supramolecular solvents (SUPRAS). researchgate.netnih.govnih.gov These novel solvent systems are designed for microextraction techniques, which are simpler, faster, and more environmentally friendly than conventional methods. nih.govresearcher.life For instance, a SUPRAS prepared using this compound and farnesol (B120207) has been successfully used for the microextraction and subsequent determination of Sudan dyes in beverage and water samples. researchgate.netnih.gov Similarly, a SUPRAS based on this compound and primary alcohol ethoxylates has been developed for the direct microextraction of dyes like malachite green and crystal violet from lake sediments. nih.gov
Table 2: Research Applications of this compound
| Application Area | Specific Use | Research Finding |
|---|---|---|
| Materials Science | Precursor for fluorinated polymers | Used to synthesize 2,2,3,4,4,4-Hexafluorobutyl tosylate, an intermediate for polymers with enhanced thermal and surface stability. smolecule.com |
| Biomedical Engineering | Surface modification of implants | Coatings derived from this compound precursors reduce bacterial colonization on biomedical implants. smolecule.com |
| Analytical Chemistry | Supramolecular Solvents (SUPRAS) | Forms SUPRAS with amphiphiles like farnesol for the efficient microextraction of Sudan dyes from aqueous samples. researchgate.netnih.gov |
| Environmental Science | Green extraction methods | Used in developing greener analytical methods that reduce the use of toxic organic solvents for detecting pollutants like malachite green. nih.gov |
| Organic Synthesis | Phase-Transfer Catalysis | Acts as a reactant in the synthesis of fluorinated allylic ethers and thioethers. chemicalbook.com |
| Electronics Industry | Cleaning Agent | Utilized as a solvent for dissolving and removing contaminants from electronic components. guidechem.com |
Historical Development and Emerging Research Trajectories
The study of organofluorine compounds began in the 19th century, but the field experienced a surge of interest in the mid-20th century with the discovery of new and more efficient synthesis methods, such as the Simons process for electrochemical fluorination. numberanalytics.comresearchgate.net The development of this compound and other fluoroalcohols is intrinsically linked to this broader progress in organofluorine chemistry. The initial drive was to create compounds with high thermal and chemical stability for industrial applications.
Current and emerging research trajectories for this compound are increasingly focused on sophisticated and sustainable applications. There is a clear trend towards its use in "green chemistry," where it plays a role in developing analytical and extraction methods that minimize environmental impact. nih.govnih.gov The creation of novel supramolecular solvents is a prime example of this, offering an alternative to traditional, often toxic, extraction solvents. researchgate.net
Furthermore, research is exploring the use of this compound in the synthesis of advanced materials. This includes its incorporation into prepolymers—intermediate molecular mass structures that can be further polymerized—to create high-performance fluoropolymers. smolecule.comwikipedia.org These materials are sought after for their unique surface properties, chemical resistance, and thermal stability, making them suitable for demanding applications in electronics, photonics, and biomedical devices. smolecule.com The continued exploration of this compound in catalysis, polymer science, and environmental technology highlights its enduring relevance and potential for future innovations. google.comrsc.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
119398-75-3 |
|---|---|
Molecular Formula |
C4H4F6O |
Molecular Weight |
182.06 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexafluorobutan-1-ol |
InChI |
InChI=1S/C4H4F6O/c1-2(5,6)3(7,8)4(9,10)11/h11H,1H3 |
InChI Key |
YIHRGKXNJGKSOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(O)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Hexafluorobutanol
De Novo Synthetic Routes to Hexafluorobutanol Isomers
The synthesis of complex molecules from simple, readily available precursors is known as de novo synthesis. wikipedia.orgnih.gov For this compound isomers, these routes involve building the carbon skeleton and introducing the necessary functional groups from basic chemical starting materials.
Radical addition reactions are a significant tool in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnumberanalytics.com In the context of fluoroalcohol synthesis, these reactions typically involve the addition of a radical species across a double bond. acs.org The process is a chain reaction involving initiation, propagation, and termination steps. mdpi.com One common strategy is the free-radical catalyzed addition of alcohols to perfluoroolefins. acs.org For instance, the reaction of an alcohol with a fluoroalkene can be initiated by a radical initiator, leading to the formation of a more complex fluoroalcohol. This method allows for the construction of the fluorinated carbon chain while simultaneously introducing the hydroxyl group.
A primary industrial route to this compound involves the derivatization of fluorinated olefins. One key precursor is 1,1,1,4,4,4-hexafluorobut-2-ene. In a documented synthesis, (E)-1,1,1,4,4,4-hexafluorobut-2-ene (1a) undergoes a reaction with bromine under UV irradiation to produce 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) (2). beilstein-journals.org Subsequent dehydrobromination of this intermediate using alcoholic potassium hydroxide (B78521) yields a mixture of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene isomers (3a,b). beilstein-journals.org These halogenated intermediates can then be converted to the corresponding alcohol, although the direct conversion steps from these specific bromo-olefins to this compound are part of more complex synthetic sequences.
Another significant precursor is hexafluoropropylene. It can be used in a two-stage process where it is first reacted with a polyhydric alcohol to form a partially fluorinated ether. fluorine1.ru This intermediate can then be further processed. A patented method describes synthesizing this compound from hexafluoropropylene, which is a readily available monomer used in the production of fluororubber. google.com
Table 1: Synthesis of Halogenated Precursors from (E)-1,1,1,4,4,4-Hexafluorobut-2-ene
| Reactant | Reagents | Product | Yield | Reference |
| (E)-1,1,1,4,4,4-hexafluorobut-2-ene (1a) | 1. Br₂, UV irradiation2. Alcoholic KOH | 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene (isomers 3a,b) | 48% (two stages) | beilstein-journals.org |
Radical Addition Reactions in Fluoroalcohol Synthesis
Functionalization and Derivatization of this compound
The hydroxyl group of this compound is a key site for functionalization, allowing for its incorporation into a variety of larger molecules and polymers.
Etherification involves the conversion of the alcohol's hydroxyl group into an ether linkage (R-O-R'). This can be achieved through several methods. One approach is the addition of fluorine-containing alcohols to epoxides, catalyzed by either acids or bases, to form a single ether bond. fluorine1.rufluorine1.ru For example, 2,2,3,4,4,4-hexafluorobutanol (CF₃CFHCF₂CH₂OH) can react with propylene (B89431) oxide in the presence of boron trifluoride etherate to form an ether adduct. fluorine1.ru
Another classic method is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com In this case, this compound would first be deprotonated by a suitable base to form the hexafluorobutoxide anion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the desired ether.
A general overview of etherification strategies includes:
Williamson Synthesis : Reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com
Alkoxymercuration-Demercuration : Markovnikov addition of an alcohol to an alkene. libretexts.org
Acid-Catalyzed Dehydration : Condensation of two alcohol molecules, typically for symmetrical ethers. libretexts.org
Addition to Epoxides : Ring-opening of an epoxide by an alcohol. fluorine1.rufluorine1.ru
Table 2: Examples of Etherification Reactions Involving Fluoroalcohols
| Fluoroalcohol Reactant | Co-reactant | Catalyst/Conditions | Product Type | Reference |
| 2-Fluoroethanol | Ethylene Oxide | 170–180°C, 54 h | Fluoro-diol ether | fluorine1.ru |
| 2,2,3,4,4,4-Hexafluorobutanol | Propylene Oxide | Boron trifluoride etherate, 40°C | Polyether adduct | fluorine1.ru |
| Polyhydric alcohol | Hexafluoropropylene | - | Partially fluorinated ether | fluorine1.ru |
This compound can be incorporated into polymers to impart desirable properties such as high thermal stability and low surface energy. smolecule.com This is typically achieved by first converting the alcohol into a polymerizable monomer, such as a fluorinated acrylate (B77674) or methacrylate (B99206). dakenam.com These monomers can then undergo self-polymerization or be co-polymerized with other olefinic monomers. dakenam.com
For example, a novel fluoropolymer of epoxy-terminated poly(2,2,3,4,4,4-hexafluorobutyl methacrylate) has been synthesized and incorporated into epoxy resins. The resulting modified thermosets exhibit enhanced surface and thermal stability. smolecule.com In another application, this compound is used as an additive in the polymerization of poly(3,4-ethylenedioxythiophene) (PEDOT). Its presence was found to lower the polymerization rate of EDOT and improve the conductivity and transparency of the resulting polymer films. inoe.ro This improvement is attributed to better phase separation between the conductive polymer and its template. inoe.ro
Etherification Reactions of this compound
Mechanistic Investigations of this compound-Involved Reactions
Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and controlling product outcomes. The Simons process, an electrochemical fluorination (ECF) method, has been a subject of such studies. researchgate.netresearchgate.net Quasi on-line mass spectrometry of the gases released during the ECF of this compound in anhydrous hydrogen fluoride (B91410) on nickel electrodes revealed features attributable to perfluorobutyryl fluoride. researchgate.net These findings contribute to the mechanistic understanding of the ECF process, with evidence suggesting the involvement of high-valent nickel fluoride species (like NiF₃) that act as fluorinating agents in a free-radical pathway. researchgate.netresearchgate.net
In the realm of polymer chemistry, fluoroalcohols like this compound are known to be effective solvents for controlling the stereospecificity in radical polymerizations. researchgate.net The mechanism involves interactions, such as hydrogen bonding, between the fluoroalcohol solvent and the monomer or the propagating polymer chain-end. These interactions can influence the stereochemistry of monomer addition, leading to changes in the tacticity (e.g., syndiotacticity) of the final polymer. researchgate.net
Hexafluorobutanol As an Advanced Solvent and Medium in Chemical Processes
Solvation Properties and Intermolecular Interactions
The solvation behavior of Hexafluorobutanol is governed by a complex interplay of intermolecular forces, primarily hydrogen bonding and hydrophobic interactions. These forces dictate its utility in dissolving a range of solutes and its role in the architecture of complex molecular assemblies.
This compound is characterized as a strong hydrogen-bond donor. rsc.org This property is attributed to the electron-withdrawing effect of the fluorine atoms, which increases the acidity of the hydroxyl proton, making it more available to form strong hydrogen bonds with acceptor molecules. This potent hydrogen-bonding capacity is a primary driving force in many of its applications. rsc.orgrsc.org For instance, in the formation of supramolecular solvents, the hydrogen-bonding interactions between HFB and amphiphilic molecules like alkanols are crucial for the self-assembly process. rsc.orgrsc.org Research has shown that HFB's ability to engage in these interactions is fundamental to its role as a solvent for polymers that possess hydrogen-bond receptive sites, such as certain aliphatic polyamides. researchgate.net The interplay of hydrogen bonds between HFB, water, and other components in a system is critical for the formation and stability of the resulting microstructures. researchgate.net
Amphiphilic molecules, which contain both water-loving (hydrophilic) and water-repelling (hydrophobic) parts, can self-assemble into organized structures in solution. mdpi.comtutoring-blog.co.uk Hydrophobic interactions, which arise from the tendency of non-polar groups to minimize contact with water, are a key factor in this process. itmo.ru In systems containing this compound, the fluorinated alkyl chain of HFB contributes significant hydrophobicity. This hydrophobic character is a major driving force, alongside hydrogen bonding, in the formation of supramolecular assemblies. rsc.orgrsc.org When HFB is introduced into an aqueous solution containing amphiphiles (such as long-chain alkanols or surfactants), the hydrophobic interactions between the non-polar tails of the amphiphiles and the fluorinated chain of HFB promote aggregation and phase separation, leading to the formation of complex, organized solvent phases. rsc.orgrsc.orgresearchgate.net
The performance of this compound is often benchmarked against other common fluoroalcohols like 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP). rsc.orgnih.gov These solvents share the characteristic of being strong hydrogen-bond donors, but differ in their physical properties and interaction strengths. rsc.orgnih.gov
One study systematically compared the performance of HFIP, HFB, and a longer-chain analogue (HeFB) as coacervation agents for the formation of supramolecular solvents with 1-hexanol (B41254) in water. rsc.org The results indicated that the efficiency of the fluoroalcohol in inducing SUPRAS formation was directly related to its hydrophobicity. The more hydrophobic HeFB required the lowest concentration to induce phase separation, followed by HFB, and then the least hydrophobic HFIP. rsc.org This suggests that while hydrogen bonding is essential, the degree of hydrophobicity plays a critical role in the performance of these alcohols in such systems. Furthermore, HFB is noted to have a lower toxicity than the widely used HFIP, which is an important consideration for developing greener chemical processes. rsc.org
Table 1: Comparative Properties of Selected Fluoroalcohols
| Property | This compound (HFB) | Hexafluoroisopropanol (HFIP) | Trifluoroethanol (TFE) |
|---|---|---|---|
| Role in SUPRAS Formation | Coacervation Agent | Coacervation Agent | Solvent |
| Relative Hydrophobicity | Intermediate rsc.org | Lower rsc.org | Lower than HFIP/HFB |
| Toxicity (LD₅₀, oral, rat) | 950 mg/kg rsc.org | 340 mg/kg rsc.org | 1680 mg/kg |
| pKa | ~11.4 | 9.3 wikipedia.org | 12.4 |
Role of Hydrophobic Interactions in Amphiphilic Systems
Applications in Supramolecular Solvent Systems (SUPRAS)
Supramolecular solvents (SUPRAS) are nanostructured liquids formed by the spontaneous self-assembly of amphiphilic molecules in an aqueous or organic medium. rsc.orgresearchgate.net this compound has emerged as a key ingredient in the design of novel SUPRAS due to its unique ability to induce and control their formation.
The rational design of HFB-based SUPRAS involves the selection of an appropriate amphiphile that can self-assemble into desired structures upon the addition of HFB. researchgate.net The process typically involves dissolving an amphiphile, such as a long-chain alkanol or a surfactant, in an aqueous solution. rsc.org These amphiphiles form micelles or other small aggregates. The introduction of HFB then induces a phase transition, causing these aggregates to coalesce into a distinct, liquid supramolecular phase. rsc.orgnih.gov The formation is driven by a combination of hydrogen-bonding and hydrophobic interactions between HFB and the amphiphile molecules. rsc.orgrsc.org A variety of amphiphiles have been successfully used to create HFB-based SUPRAS for specific applications. rsc.orgresearchgate.netnih.gov
Table 2: Examples of Amphiphiles Used in this compound-Based SUPRAS
| Amphiphile Type | Specific Example(s) | Resulting SUPRAS Application | Reference(s) |
|---|---|---|---|
| Terpenoid Alcohol | Farnesol (B120207) | Microextraction of Sudan dyes | nih.gov |
| Primary Alcohol Ethoxylate (AEO) | MOA-3 | Microextraction of Malachite Green and Crystal Violet | researchgate.netnih.gov |
In the context of SUPRAS, this compound performs two critical functions simultaneously: it acts as a coacervation agent and a density-regulating agent. rsc.orgresearchgate.netnih.govnih.govresearchgate.net
As a coacervation agent (or coacervation inducer), HFB promotes the phase separation of the amphiphile aggregates from the bulk aqueous solution. rsc.orgrsc.orgnih.gov This process, known as coacervation, leads to the formation of a concentrated, solvent-rich phase (the SUPRAS) that can be easily separated and used.
As a density-regulating agent , HFB's high density (relative to water and many organic compounds) is imparted to the resulting SUPRAS. This is a significant advantage, as it allows for the formation of SUPRAS that are denser than water. rsc.orgresearchgate.netnih.gov This property simplifies extraction procedures, as the SUPRAS phase will settle at the bottom of the extraction vessel, facilitating its separation from the upper aqueous phase without the need for centrifugation in some cases. researchgate.net
Mechanisms of SUPRAS Formation Mediated by this compound
Supramolecular Solvents (SUPRAS) are advanced solvent systems formed through the spontaneous self-assembly of amphiphilic molecules in aqueous solutions. This compound (HFB) plays a critical role as a mediator in the formation of specific types of SUPRAS, acting as both a micelle-forming and density-regulating agent. researchgate.net The formation mechanism is a process of coacervation, where large unilamellar vesicular aggregates are formed and bridged by other ions present in the solution. researchgate.net
The process typically involves a ternary mixture, which includes an amphiphile, water, and a water-miscible solvent that also serves as a coacervating agent, such as HFB. researchgate.net For instance, SUPRAS have been synthesized using HFB in combination with primary alcohol ethoxylates (AEO) or other amphiphiles like linalool (B1675412) and farnesol. researchgate.netresearchgate.net In these systems, HFB facilitates the self-assembly of the amphiphiles into organized structures, leading to the formation of a distinct solvent phase. researchgate.net The resulting SUPRAS consist of coacervate droplets composed of these self-assembled vesicular structures. researchgate.net
The interactions driving the formation of these supramolecular structures and their subsequent extraction capabilities are complex and multifaceted. Key interaction mechanisms include hydrogen bonding, π-π stacking, hydrophilic/hydrophobic interactions, and electrostatic forces. researchgate.net The unique properties of HFB, including its fluorine content and hydroxyl group, are crucial in modulating these interactions to form a stable and effective SUPRAS phase. This allows for the development of tailored solvents for specific applications, such as the microextraction of organic pollutants. researchgate.net
| Component | Role in SUPRAS Formation | Example System |
| This compound (HFB) | Coacervation agent, micelle-forming agent, density-regulating agent. researchgate.net | HFB-AEO based SUPRAS, HFB-Linalool based SUPRAS. researchgate.netresearchgate.net |
| Amphiphile | The primary molecule that undergoes self-assembly. | Primary Alcohol Ethoxylates (AEO), Linalool, Farnesol, Di-(2-ethylhexyl)phosphoric acid (DEHPA). researchgate.netresearchgate.netresearchgate.net |
| Aqueous Medium | The bulk solvent in which self-assembly occurs. | Water. researchgate.net |
| Analyte | The target compound for extraction by the formed SUPRAS. | Malachite Green, Crystal Violet, Sudan Dyes, Organophosphorus Pesticides. researchgate.netresearchgate.net |
This compound in Sustainable and Green Chemistry Methodologies
The integration of this compound (HFB) into chemical processes, particularly through its use in Supramolecular Solvents (SUPRAS), aligns with the core tenets of green and sustainable chemistry. researchgate.net Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. opcw.orgchemicals.gov.in The use of HFB-based SUPRAS in extraction techniques is a prime example of this philosophy in action, offering a greener alternative to traditional methods that often rely on large volumes of toxic organic solvents. researchgate.netunimib.it
The development of novel green extraction techniques is a significant area of current research, driven by the need for more environmentally benign and efficient processes. researchgate.netresearchgate.net HFB-based microextraction methods are recognized for being simple, rapid, and green, contributing to the sustainability of analytical procedures. researchgate.netresearchgate.net These methods significantly reduce the consumption of chemical reagents and minimize waste, which are key objectives of green chemistry. researchgate.netresearchgate.netunep.org By replacing hazardous solvents, HFB-based systems enhance the safety profile of chemical processes for both workers and the environment. chemicals.gov.in
Furthermore, the principles of green chemistry advocate for energy efficiency and the design of processes that are less hazardous. acs.org Synthetic methods conducted at ambient temperature and pressure are preferred to minimize energy requirements. acs.org The formation of HFB-mediated SUPRAS often occurs at room temperature, further bolstering its credentials as a green solvent system. researchgate.net This shift towards more sustainable practices is crucial for mitigating the environmental impact of the chemical industry, which is a significant contributor to pollution and greenhouse gas emissions. europa.eu
| Green Chemistry Principle | Application of this compound-Based Methodologies |
| Prevention of Waste | Microextraction techniques using HFB-based SUPRAS are designed to minimize waste generation compared to traditional solvent-intensive methods. researchgate.netresearchgate.net |
| Safer Solvents and Auxiliaries | HFB is used to form SUPRAS, which serve as greener solvent alternatives, reducing the reliance on toxic and hazardous organic solvents. researchgate.netchemicals.gov.in |
| Design for Energy Efficiency | The formation of HFB-mediated SUPRAS can often be achieved at ambient temperature, reducing the energy consumption of the chemical process. researchgate.netacs.org |
| Inherently Safer Chemistry for Accident Prevention | By replacing volatile and flammable organic solvents, the potential for accidents like fires or explosions is minimized. chemicals.gov.inacs.org |
| Real-time analysis for Pollution Prevention | HFB-based microextraction can be integrated into analytical methodologies for monitoring and controlling processes before hazardous substances are formed. acs.org |
Hexafluorobutanol in Materials Science and Polymer Chemistry
Integration into Advanced Polymeric Structures
The incorporation of hexafluorobutanol moieties into polymer chains is a key strategy for developing materials with enhanced performance characteristics. The fluorine atoms introduce properties such as thermal stability, chemical resistance, and hydrophobicity.
Highly branched polymers, or hyperbranched polymers (HBPs), are macromolecules with three-dimensional, tree-like structures that possess a high density of functional groups and unique rheological properties like low viscosity and high solubility compared to their linear counterparts. rsc.orgmdpi.com The synthesis of these polymers often involves the polymerization of ABx-type monomers, where A and B are different reactive functional groups. rsc.org
The development of fluorinated highly branched polymers leverages these structural advantages while incorporating the distinct properties of fluorocarbons. Fluorocarbon polymers exhibit enhanced thermal stability, hydrophobicity, lipophobicity, and chemical resistance. These characteristics stem from the fundamental properties of the fluorine atom, including its high electronegativity and the strength of the carbon-fluorine bond. While linear fluoropolymers like polytetrafluoroethylene can have inhibitively high processing temperatures due to their crystallinity, creating highly branched fluoropolymers can improve processability by increasing solubility and lowering viscosity.
Methods for synthesizing HBPs include polycondensation, ring-opening polymerization, and various forms of radical polymerization, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT). mdpi.com By designing monomers that contain fluorinated segments, such as those derived from or analogous to this compound, it is possible to create a library of hyperbranched polymers with tunable properties for specialized applications. nd.edu
The solubility of a polymer and its miscibility with other polymers in a blend are critical factors that determine the final properties and processability of the material. nih.gov Generally, most polymers are insoluble in one another. stevenabbott.co.uk The miscibility of a polymer blend is governed by thermodynamics, specifically the Flory-Huggins interaction parameter (χ), which describes the interaction energy between the different polymer segments. stevenabbott.co.uk For two polymers to be miscible, the χ parameter must be very small. stevenabbott.co.uk
Incorporating this compound into a polymer chain significantly alters its solubility parameter and, consequently, its interaction with solvents and other polymers. The high fluorine content leads to weak intermolecular interactions, which can enhance solubility in specific fluorinated solvents while reducing it in conventional hydrocarbon-based solvents.
When creating polymer blends, the introduction of a fluorinated component like a this compound-containing polymer can be used to control the phase behavior of the mixture. Strong interactions between different polymer chains, such as hydrogen bonding, can promote miscibility. Conversely, the strong intramolecular C-F bonds and low polarizability of the fluorinated segments can induce phase separation if the interaction with the other polymer is not favorable. This allows for the precise engineering of multiphase materials where the domain sizes and morphologies are controlled by the concentration and structure of the this compound-modified polymer.
The modification of polymer architecture by incorporating specific chemical moieties is a fundamental strategy for tailoring material properties without changing the base chemical composition. nsf.govmdpi.com The integration of this compound units into a polymer backbone or as side chains can be used to fine-tune a range of physical and chemical properties.
The primary properties affected by fluorination include:
Thermal Stability : The carbon-fluorine bond is exceptionally strong, which imparts high thermal stability to polymers containing these groups.
Chemical Resistance : The inertness of the C-F bond also leads to excellent resistance against chemical attack.
Surface Properties : Fluorinated segments have low surface energy, which results in hydrophobic and lipophobic (oil-repellent) surfaces. This is useful for creating non-stick and anti-fouling coatings.
Mechanical Properties : The incorporation of flexible fluorinated side chains can increase the flexibility of a rigid polymer backbone, while the bulky nature of the this compound group can influence chain packing and thus affect properties like tensile strength and elongation. polymerinnovationblog.comnih.gov
The following table summarizes the expected impact of this compound incorporation on various polymer properties based on the general effects of fluorination.
| Property | Influence of this compound Incorporation | Scientific Rationale |
| Thermal Stability | Increased | High bond energy of the C-F bond. |
| Hydrophobicity | Increased | Low surface energy of fluorinated segments. |
| Chemical Resistance | Increased | Inertness of the C-F bond. |
| Solubility | Modified | Alters the polymer's solubility parameter, increasing solubility in fluorinated solvents. |
| Flexibility | Can be Increased | Can introduce flexibility into rigid polymer backbones. polymerinnovationblog.com |
Influence on Polymer Solubility and Miscibility in Blends
Role in Metal Halide Perovskite (MHP) Stabilization
Metal halide perovskites (MHPs) are a class of materials with outstanding optoelectronic properties, making them highly promising for applications in solar cells and light-emitting diodes. rsc.org However, their practical application is hindered by their inherent instability, particularly in the presence of moisture. rsc.orgvub.ac.benih.gov
A primary strategy for improving the stability of MHPs is surface engineering, which involves passivating the surface with organic ligands to prevent direct contact with water. rsc.org These ligands bind to the perovskite surface, often at defect sites such as halide vacancies, enhancing both stability and optoelectronic performance. the-innovation.org
Fluorinated ligands have been identified as an effective class of molecules for this purpose. osti.gov Research has shown that this compound (HFBO) can act as a stabilizing ligand for MHPs. rsc.org In one system, an amphiphilic HFBO molecule with a polar C-OH head group was shown to functionalize the perovskite surface, providing long-term stability in an aqueous solution for over 100 hours. rsc.org In a related approach, hexafluorobutyl methacrylate (B99206) was used to protect CsPbBr₃/Cs₄PbBr₆ nanocrystals, enabling their use as efficient photocatalysts in pure water. researchgate.net The hydroxyl (-OH) group of this compound can coordinate with the metal ions (e.g., Pb²⁺) on the perovskite surface, while the fluorinated tail provides a protective hydrophobic barrier. rsc.orgresearchgate.net
The instability of MHPs in the presence of moisture stems from the ionic nature of the crystal lattice, which can be easily hydrated, leading to the decomposition of the perovskite structure into its precursors, such as lead iodide. vub.ac.befrontiersin.org The introduction of hydrophobic ligands on the MHP surface is one of the most effective methods to counter this degradation. rsc.org
This compound enhances MHP stability through a dual-action mechanism:
Surface Passivation : The polar alcohol head group (-OH) of this compound binds to the perovskite surface, passivating surface defects. rsc.org This binding can also form a concentrated layer of hydroxyl ligands that acts as a waterproof barrier, preventing further water attack. rsc.org
Hydrophobic Shielding : The highly fluorinated butyl tail is inherently hydrophobic. These tails orient away from the perovskite surface, forming a dense, low-surface-energy layer that repels water molecules, physically blocking them from reaching and degrading the perovskite crystal. rsc.orgrsc.org
This enhanced hydrophobicity is quantifiable through measurements of the water contact angle on the surface of the perovskite film. For instance, the incorporation of certain hydrophobic biomolecules has been shown to increase the water contact angle on a perovskite surface from 22° to 64°, signifying a significant increase in water resistance. osti.gov A similar effect is achieved with fluorinated ligands like this compound, which helps maintain the structural and functional integrity of the perovskite device in ambient, humid conditions. rsc.org
The table below details the findings from studies on MHP stabilization using fluorinated compounds.
| Stabilizing Agent | Perovskite System | Key Finding | Reference |
| This compound (HFBO) | General MHP | Amphiphilic HFBO with a polar C-OH head provides long-term stability in aqueous solution. | rsc.org |
| Hexafluorobutyl methacrylate | Co@CsPbBr₃/Cs₄PbBr₆ | Resultant materials act as efficient and water-tolerant photocatalysts for CO₂ reduction in pure water. | researchgate.net |
| Fluorinated Ligands | General MHP | Fluorination is an effective strategy to promote surface binding over ligand penetration, enhancing stability. | osti.gov |
Based on a comprehensive review of the available search results, there is no scientific literature or data detailing the application of the chemical compound This compound in photocatalytic systems.
The search results consistently point to a different, though structurally similar, compound, 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) , as having significant applications in this field. Research shows that HFIP can act as a catalyst in the photogeneration of singlet oxygen, which is used for the selective degradation of dyes in wastewater treatment.
One result mentioned this compound (HFB) in the context of creating a supramolecular solvent for the extraction of dyes. researchgate.net However, this study presents photocatalysis as a separate and alternative method for dye removal, rather than a process involving HFB itself. researchgate.net
Due to the absence of information and detailed research findings on the role of this compound in photocatalytic systems, it is not possible to generate the requested article content for section "4.2.3. Application in Photocatalytic Systems." The available evidence does not support the premise that this compound is used in this application.
Analytical Chemistry Applications of Hexafluorobutanol Based Systems
Advanced Microextraction Methodologies Utilizing Supramolecular Solvents
Supramolecular solvents based on hexafluorobutanol are engineered for enhanced performance in various microextraction techniques. These methods leverage the spontaneous assembly of amphiphilic molecules in the presence of this compound to form a distinct phase that can effectively sequester target analytes. researchgate.netnih.gov
Dispersive Liquid-Liquid Microextraction (DLLME)
Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and effective preconcentration method. researchgate.net In this compound-based DLLME, a supramolecular solvent is created, often using an amphiphile like farnesol (B120207) with this compound (HFB) acting as a coacervation inducer. researchgate.netnih.gov This mixture is then rapidly injected into an aqueous sample. The resulting cloudy solution consists of fine droplets of the supramolecular solvent dispersed throughout the sample, creating a large surface area for the rapid transfer of analytes from the sample matrix into the extraction solvent. researchgate.net
A study on the extraction of Sudan dyes from beverages and water samples utilized a novel supramolecular solvent made of this compound and farnesol. researchgate.netnih.gov This approach, combined with a vortex technique, proved to be simpler, faster, and more environmentally friendly than conventional methods. nih.gov The efficiency of the extraction is influenced by several factors, including the volumes of the extraction and disperser solvents, and the extraction time.
Vortex-Assisted Direct Microextraction (VADME)
Vortex-Assisted Direct Microextraction (VADME) is another advanced technique that benefits from this compound-based supramolecular solvents. This method often involves the direct extraction of analytes from solid or semi-solid samples without a prior, separate extraction step.
In one application, a new supramolecular solvent with a density higher than water was developed using this compound and a primary alcohol ethoxylate (AEO). nih.gov This solvent was applied to the VADME of malachite green and crystal violet from lake sediments. The this compound served as both a micelle-forming agent and a density-regulating agent. nih.gov The process involves vortexing the sample directly with the supramolecular solvent, which facilitates the efficient transfer of the target dyes into the solvent phase. nih.govresearchgate.net This method significantly reduces sample usage and eliminates the need for toxic organic solvents typically used in primary extraction processes. nih.gov
Matrix Solid-Phase Dispersion (MSPD)
Matrix Solid-Phase Dispersion (MSPD) is a sample preparation technique that integrates sample homogenization and extraction into a single step. The use of this compound-based supramolecular solvents as the dispersing solvent in MSPD represents a significant innovation.
In a recent study, a new MSPD method was developed using a supramolecular solvent composed of this compound and linalool (B1675412) to extract synthetic dyes from sediment samples. researchgate.netscilit.com In this process, a solid sample is blended with a dispersing sorbent (like biochar) and the supramolecular solvent. researchgate.net The grinding and vortexing of this mixture ensures intimate contact between the sample matrix and the extraction phase, allowing for the efficient transfer of analytes. researchgate.netresearchgate.net Key parameters that are optimized to enhance extraction efficiency include the type and volume of the dispersing solvent, the amount of sorbent, and the duration of grinding and vortexing. researchgate.net
Extraction and Preconcentration of Diverse Analytes
The unique properties of this compound-based systems make them highly suitable for extracting and preconcentrating a variety of chemical compounds from different and often complex sample matrices.
Alkaloids from Natural Plant Materials
The extraction of alkaloids from natural plant materials is a common application in phytochemistry and pharmaceutical analysis. scielo.bralfa-chemistry.com While traditional methods often involve lengthy procedures and large volumes of organic solvents, newer techniques aim for greater efficiency and sustainability. innspub.net Supramolecular solvent-based methods, including those utilizing hexafluoroalcohols, are being explored for the extraction of alkaloids like fangchinoline (B191232) and tetrandrine (B1684364) from the roots of Stephaniae tetrandrae. dbcls.jp The principles of Matrix Solid-Phase Dispersion (MSPD), often enhanced by vortexing, have been successfully applied to extract alkaloids from various plant materials, including tobacco and Uncariae Ramulas Cum Unicis. researchgate.netresearchgate.net These methods offer simplified and more efficient alternatives to conventional liquid-liquid or solid-phase extraction. researchgate.net
Synthetic Dyes (e.g., Sudan Dyes, Malachite Green, Crystal Violet) from Environmental and Food Samples
This compound-based microextraction techniques have demonstrated high efficacy in the determination of synthetic dyes in food and environmental samples. researchgate.netdntb.gov.ua These dyes, used as industrial colorants, are sometimes illegally added to foodstuffs and can be environmental contaminants.
A DLLME method using a supramolecular solvent of this compound and farnesol was successfully applied to determine Sudan I, III, and IV in beverage and river water samples. researchgate.netnih.gov The method achieved high recoveries and low detection limits, as detailed in the table below. nih.gov
Table 1: Performance of HFB-Farnesol DLLME for Sudan Dye Analysis nih.gov
| Analyte | Linearity Range (ng/mL) | Limit of Detection (ng/mL) | Recoveries (%) |
|---|---|---|---|
| Sudan I | 10–750 | 0.8 | 93.9–122.1 |
| Sudan III | 10–1000 | 3.1 | 93.9–122.1 |
| Sudan IV | 10–1000 | 2.5 | 93.9–122.1 |
Similarly, a VADME method employing a this compound and primary alcohol ethoxylate-based supramolecular solvent was developed for extracting malachite green and crystal violet from lake sediments. nih.gov This approach provided good linearity and low detection limits, demonstrating its suitability for analyzing solid samples. nih.gov
Table 2: Performance of HFB-AEO VADME for Dye Analysis in Sediment nih.gov
| Analyte | Linearity Range (μg/g) | Limit of Detection (μg/g) |
|---|---|---|
| Malachite Green | 2.0–400 | 0.5 |
| Crystal Violet | 2.0–500 | 0.5 |
These applications highlight the versatility and effectiveness of this compound-based systems in modern analytical chemistry, offering greener and more efficient alternatives for sample preparation. nih.gov
Natural Bioactive Compounds (e.g., Antioxidants)
This compound is a key component in the formulation of supramolecular solvents (SUPRAS), which have shown high efficacy in extracting natural bioactive compounds from various matrices. researchgate.netacs.org SUPRAS are nanostructured liquids formed through the self-assembly of amphiphilic molecules in aqueous solutions. nih.gov The inclusion of HFB can help induce the necessary phase separation (coacervation) to form the solvent. researchgate.netcreative-proteomics.com The resulting SUPRAS possess a unique structure with various microenvironments of different polarities, enabling them to efficiently extract a wide range of compounds, including polar and non-polar antioxidants. acs.orgnih.gov
Research has demonstrated that SUPRAS-based extraction methods can offer superior performance compared to conventional techniques. For instance, a study on the extraction of phenolic acids from Prunella vulgaris showed that an ultrasound-assisted SUPRAS method had a significantly higher extraction efficiency than traditional organic solvents like 80% methanol. nih.gov The antioxidant capacity of the extracts, measured by DPPH and ABTS assays, was also notably greater with the SUPRAS method. nih.gov This enhanced performance is attributed to the unique solubilizing power of the supramolecular aggregates. acs.orgnih.gov
Table 1: Comparison of Extraction Efficiency for Phenolic Acids from Prunella vulgaris
| Compound | SUPRAS-based Method Yield (μg/g) | 80% Methanol Yield (μg/g) |
|---|---|---|
| Rosmarinic acid | 133.4 | 104.5 |
| Caffeic acid | 13.9 | 11.2 |
| Ferulic acid | 1.9 | 1.1 |
Data sourced from a study on the green and efficient extraction of phenolic components using supramolecular solvents. nih.gov
Integration with High-Performance Separation Techniques
This compound-based systems, particularly SUPRAS, are being integrated with high-performance separation techniques to develop novel analytical methods. These systems serve as highly effective sample preparation media for complex matrices prior to chromatographic analysis.
A significant application of this compound is in the formulation of supramolecular solvents for microextraction techniques coupled with High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov A novel dispersive liquid-liquid microextraction (DLLME) method was developed using a supramolecular solvent prepared with this compound (HFB) and the natural amphiphile farnesol (FO). researchgate.netcreative-proteomics.comnih.gov In this system, farnesol acts as the amphiphile, forming aggregates, while HFB functions as a coacervation inducer and density regulator, facilitating the formation and separation of the extraction phase. creative-proteomics.comnih.gov
The method involves the rapid injection of the HFB/farnesol mixture into an aqueous sample, creating a cloudy solution where the fine droplets of the supramolecular solvent extract the target analytes. researchgate.netcreative-proteomics.com Subsequent analysis of the extract is performed by HPLC. Researchers have thoroughly investigated and optimized the various parameters affecting the extraction efficiency. creative-proteomics.comnih.gov While this specific methodology was initially established for the determination of Sudan dyes, the principles demonstrate the utility of HFB-based supramolecular solvents as a simple, rapid, and green sample preparation technique for the HPLC analysis of various organic compounds. creative-proteomics.comnih.gov
Table 2: Optimized Parameters for HFB-Farnesol Supramolecular Solvent Microextraction
| Parameter | Optimal Condition |
|---|---|
| Farnesol (FO) content | 1.5% |
| This compound (HFB) content | 2.5% |
| Vortex time | 60 s |
| Salt addition (NaCl) | 0% |
| Solution pH | 7.0 |
Data sourced from a study on the preparation of a new this compound-farnesol based supramolecular solvent. creative-proteomics.comnih.gov
The extracts obtained from this compound-based sample preparation methods are compatible with mass spectrometry (MS) and its coupled techniques, such as liquid chromatography-mass spectrometry (LC-MS). dbcls.jpnih.gov This compatibility allows for the direct injection of SUPRAS extracts into LC-MS systems, streamlining the analytical workflow. nih.gov The unique properties of HFB, including its high polarity and hydrogen bonding capability, could potentially influence the electrospray ionization (ESI) process, which is a critical step in LC-MS analysis where ions are generated from the sample before entering the mass spectrometer. europeanreview.org
LC-MS/MS is a powerful tool for the identification and quantification of bioactive compounds in complex extracts. mdpi.com For example, an analysis of a nettle (Urtica dioica) extract using LC-MS/MS allowed for the precise quantification of various phenolic compounds. This level of detailed characterization demonstrates the analytical power achieved when advanced separation and sample preparation techniques are coupled with the high sensitivity and selectivity of mass spectrometry. The integration of HFB-based extraction systems with LC-MS/MS holds promise for the comprehensive profiling of natural bioactive compounds in various samples.
Table 3: Phytochemical Content of Urtica dioica Methanol Extract by LC-MS/MS
| Compound | Concentration (mg/100 g) |
|---|---|
| Acetohydroxamic acid | 52.54 |
| Gallic acid | 0.49 |
| Caffeic acid | 0.17 |
| p-hydroxybenzoic acid | 0.08 |
| Ellagic acid | 0.06 |
| Quercetin | 0.03 |
Data represents an example of phytochemical quantification using LC-MS/MS, as reported in a study on Urtica dioica.
Environmental Chemistry Aspects of Hexafluorobutanol
Hexafluorobutanol within Per- and Polyfluoroalkyl Substances (PFAS) Research
Per- and polyfluoroalkyl substances (PFAS) are a large and diverse group of synthetic chemicals characterized by the presence of multiple carbon-fluorine bonds, which are among the strongest in organic chemistry. wikipedia.org This structural feature imparts properties such as thermal and chemical stability, making them resistant to degradation and leading to their designation as "forever chemicals." wikipedia.orgdwi.gov.uk PFAS are utilized in a wide array of industrial and consumer products, including non-stick cookware, food packaging, and firefighting foams. dwi.gov.ukeuropa.eu
This compound falls under the broad category of PFAS. Specifically, it is a type of fluoroalcohol. While much of the initial focus of PFAS research has been on perfluoroalkyl acids (PFAAs) like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS) due to their widespread detection and association with adverse health effects, the scope of research has expanded to include a wider range of PFAS, including fluoroalcohols. dwi.gov.ukitrcweb.org Fluoroalcohols are considered important in PFAS research because they can act as precursors to the more persistent PFAAs through transformation processes in the environment. encyclopedia.pub The study of compounds like this compound is crucial for understanding the complete lifecycle and environmental burden of PFAS.
The U.S. Environmental Protection Agency (EPA) includes this compound in its databases of PFAS compounds, such as the DSSTox (Distributed Structure-Searchable Toxicity) database, which lists thousands of known PFAS chemicals. wikipedia.orgnih.gov This inclusion signifies its relevance in the broader context of PFAS monitoring and research. The environmental fate and transport of these substances are complex, with their behavior being influenced by their specific chemical structures and the environmental conditions they encounter. itrcweb.org
Degradation Studies and Environmental Fate of this compound
The environmental fate of this compound is intrinsically linked to its chemical stability and its interactions with physical, chemical, and biological factors in the environment. Understanding its degradation pathways is essential for assessing its persistence and potential for remediation.
Chemical degradation methods are a key area of research for breaking down persistent organic pollutants like PFAS. These methods often involve the generation of highly reactive species, such as free radicals, to sever the strong carbon-fluorine bonds. encyclopedia.pubmdpi.com While specific studies focusing solely on the chemical degradation of this compound are not extensively detailed in the provided search results, general principles of PFAS degradation are applicable.
Common chemical degradation techniques for PFAS include:
Photochemical Degradation: This involves the use of ultraviolet (UV) light, sometimes in combination with catalysts, to break down chemical bonds. encyclopedia.pubmdpi.com
Electrochemical Degradation: This method utilizes an electric current to drive oxidation-reduction reactions that can degrade pollutants. encyclopedia.pubmdpi.com
Sonochemical Degradation: High-frequency ultrasound is used to create cavitation bubbles, which upon collapse, generate localized high temperatures and pressures, leading to the formation of reactive radicals that can degrade organic compounds. mdpi.com
Advanced Oxidation Processes (AOPs): These processes, which include methods like ozone/UV and Fenton reactions, generate highly reactive hydroxyl radicals (•OH) that can oxidize a wide range of organic pollutants. taylorfrancis.com
While hydrofluoroether compounds, which can be synthesized from fluoroalcohols like this compound, are noted to be more easily degraded in the atmosphere than chlorofluorocarbons (CFCs), the degradation of the fluoroalcohol itself in aqueous environments presents challenges. google.com The stability of the C-F bond makes many fluorinated compounds resistant to natural degradation processes. encyclopedia.pub
Table 1: Overview of Chemical Degradation Methods for PFAS
| Degradation Method | Principle | Key Reactive Species |
| Photochemical | UV light breaks chemical bonds | Photons, radicals |
| Electrochemical | Electric current drives redox reactions | Electrons, radicals |
| Sonochemical | Ultrasound-induced cavitation | Radicals |
| Advanced Oxidation | Generation of highly reactive oxidants | Hydroxyl radicals (•OH) |
Biotransformation, the process by which microorganisms alter chemical compounds, is a critical pathway for the environmental fate of many organic pollutants. medcraveonline.com For PFAS, biotransformation is particularly relevant for precursor compounds that can be converted into more stable end-products.
Research has shown that certain microorganisms are capable of degrading some types of fluorinated compounds. For instance, aerobic biodegradation of fluorotelomer alcohols (FTOHs) can occur, leading to the formation of PFAAs. nih.gov The biotransformation process often involves enzymatic reactions, such as oxidation, reduction, and hydrolysis, catalyzed by enzymes produced by bacteria and fungi. medcraveonline.comfrontiersin.org
In the context of this compound, its potential for microbial degradation would likely depend on the presence of specific microbial communities with the necessary enzymatic machinery. Studies on other fluorinated alcohols have indicated that the presence of a C-H bond can be a point of microbial attack. nih.gov For example, the biotransformation of some energetic compounds like CL-20 by Pseudomonas sp. involves membrane-associated flavoenzymes. nih.gov While direct evidence for this compound biotransformation pathways is limited in the provided results, the general principles of microbial metabolism of xenobiotics suggest that initial oxidation of the alcohol group could be a potential first step.
One such strategy involves an initial chemical treatment step to transform a highly recalcitrant PFAS into a more biodegradable intermediate, followed by a biological treatment step. For example, advanced reduction processes using UV-generated hydrated electrons can defluorinate perfluorinated compounds, but may also produce polyfluorinated byproducts. nih.gov These byproducts, which may include fluoroalcohols, could then be more amenable to microbial degradation in a subsequent step.
Theoretical and Computational Chemistry Investigations of Hexafluorobutanol
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and various ab initio methods, are instrumental in elucidating the molecular structure and electronic properties of hexafluorobutanol (HFB). wikipedia.orgorientjchem.org These computational approaches allow for the optimization of the molecule's geometry in the gas phase and in solution, providing precise data on bond lengths, bond angles, and dihedral angles. orientjchem.org For instance, methods like B3LYP with basis sets such as 6-311G(3df,3pd) are commonly used to obtain an optimized ground-state structure. orientjchem.org
The electronic properties of HFB, such as the dipole moment, polarizability, and the distribution of electron density, are also determined through these calculations. biochempress.comd-nb.info The presence of highly electronegative fluorine atoms significantly influences the electronic structure, leading to a notable dipole moment and specific regions of positive and negative electrostatic potential. This information is crucial for understanding how HFB interacts with other molecules. researchgate.netnih.gov
Furthermore, quantum chemical methods can predict various spectroscopic properties. wikipedia.org For example, the calculation of harmonic frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes. orientjchem.org The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides insights into the molecule's reactivity and electronic transition possibilities.
Table 1: Calculated Molecular Properties of this compound (Example Data) Note: The following table is illustrative and based on typical data obtained from quantum chemical calculations. Actual values may vary depending on the level of theory and basis set used.
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Dipole Moment | ~2.5 D | B3LYP/6-311G(d,p) |
| HOMO Energy | ~-12.5 eV | B3LYP/6-311G(d,p) |
| LUMO Energy | ~1.5 eV | B3LYP/6-311G(d,p) |
| Polarizability | ~50 a.u. | B3LYP/6-311G(d,p) |
Molecular Modeling and Dynamics Simulations of Solvation Phenomena
Molecular modeling and molecular dynamics (MD) simulations are powerful tools for investigating the behavior of this compound in solution. ebsco.com These simulations can model HFB in both explicit solvent environments, where individual solvent molecules are represented, and implicit solvent models, which treat the solvent as a continuum. readthedocs.io MD simulations provide a dynamic picture of how HFB molecules arrange themselves and interact with surrounding solvent molecules over time. ebsco.comnih.gov
These simulations are particularly useful for understanding solvation phenomena. They can reveal the structure of the solvation shells around the HFB molecule, showing the preferred orientation and distance of solvent molecules. For instance, in aqueous solutions, MD simulations can illustrate the hydrogen bonding network between HFB and water molecules. The three-dimensional reference interaction site model (3D-RISM) is an application that can analyze the role of the solvent by computing time-averaged distributions of solvent densities. molsis.co.jp
Continuum solvation models, such as the Conductor-like Screening Model (COSMO) and the Polarizable Continuum Model (PCM), are often used in conjunction with quantum chemical calculations to estimate the free energy of solvation. wikipedia.orgmdpi.com These models approximate the solvent as a dielectric continuum, which simplifies the calculation while still providing valuable insights into the thermodynamics of solvation. wikipedia.org
Computational Studies of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Effects)
Computational chemistry provides significant insights into the non-covalent interactions that govern the behavior of this compound. trujilloresearchgroup.com These interactions, particularly hydrogen bonding and hydrophobic effects, are critical to its properties as a solvent and co-solvent. scilit.com
Quantum chemical calculations can be used to determine the geometry and energetics of hydrogen bonds formed between HFB and other molecules, including itself. mdpi.comrsc.org The strong electron-withdrawing effect of the fluorine atoms enhances the acidity of the hydroxyl proton, making HFB a potent hydrogen bond donor. Computational studies can quantify the strength of these hydrogen bonds by calculating interaction energies. unimed.ac.idneliti.com For example, studies have shown that hydrogen bonds involving fluorine as an acceptor can have significant binding energies. rsc.org
Hydrophobic interactions also play a crucial role, especially in aqueous environments. The fluorinated alkyl chain of HFB is hydrophobic, leading to aggregation behavior in water. Molecular dynamics simulations can model these hydrophobic effects, showing how HFB molecules cluster to minimize contact between their fluorinated chains and water. scilit.com Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular contacts in crystal structures, providing a breakdown of different types of interactions. mdpi.comnih.gov
Mechanistic Elucidation of Reactions Involving this compound through Computational Approaches
Computational methods are invaluable for elucidating the mechanisms of chemical reactions where this compound acts as a reactant, solvent, or catalyst. numberanalytics.com By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and reaction pathways. numberanalytics.comnumberanalytics.com
Density Functional Theory (DFT) is a common method used to study reaction mechanisms. numberanalytics.comnumberanalytics.com It allows for the calculation of activation energies, which are crucial for understanding reaction kinetics. For reactions where HFB is a solvent, computational models can show how it stabilizes or destabilizes transition states through specific interactions like hydrogen bonding, thereby influencing the reaction rate and selectivity.
For instance, in reactions proceeding through charged intermediates, the polar nature of HFB can be explicitly modeled to understand its role in stabilizing these species. Computational studies can also help to explain the stereoselectivity of reactions by modeling the interactions between the catalyst, reactants, and the chiral environment that may be provided by a solvent like HFB. The integration of computational studies from the beginning of a project allows for continuous feedback and refinement of both theoretical models and experimental strategies. trujilloresearchgroup.com
Predictive Modeling for Rational Design of this compound-Based Materials and Solvents
Predictive modeling, often leveraging machine learning and artificial intelligence, is an emerging area in computational chemistry that can accelerate the design of new materials and solvents based on this compound. findaphd.comnih.govresearchgate.netmdpi.com By training models on existing experimental and computational data, it is possible to predict the properties of novel HFB derivatives or solvent mixtures without the need for extensive laboratory work. aocs.org
Computer-Aided Molecular Design (CAMD) is a methodology used to design and screen molecules with desired properties. aidic.itrsc.org For HFB-based systems, CAMD could be used to design new solvents with optimized properties, such as enhanced solubility for specific solutes, improved reaction rates, or specific environmental characteristics. aidic.it The process involves defining target properties and then generating and evaluating candidate molecules. aidic.itrsc.org
These predictive models can screen vast chemical spaces to identify promising candidates for further experimental investigation. rsc.org For example, a model could be developed to predict the performance of different HFB-based supramolecular solvents for specific extraction applications. researchgate.net This rational design approach, which combines computational screening with targeted experiments, holds significant promise for the development of next-generation materials and solvents. sintef.nontop.com
Q & A
Q. What are the established synthetic routes for Hexafluorobutanol, and how do reaction conditions influence yield and purity?
this compound is synthesized via electrochemical fluorination of butanol derivatives or nucleophilic substitution using fluorinating agents like SF₄. Key parameters include temperature control (-20°C to 50°C), anhydrous conditions, and solvent choice (e.g., THF stabilizes intermediates). Yield optimization requires GC and NMR analysis, with purity influenced by post-synthesis distillation. Studies report yields of 60–85%, dependent on fluorinating agent reactivity and side-reaction suppression .
Methodological Steps :
- Conduct a literature review to identify synthetic protocols.
- Systematically vary temperature, solvent, and stoichiometry.
- Use GC-MS and ¹⁹F NMR to quantify yield and purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?
Q. What safety protocols are recommended for handling this compound in laboratory settings?
this compound’s acute toxicity (oral LD₅₀: 250–500 mg/kg) mandates strict PPE (gloves, goggles, fume hoods). Storage requires inert atmospheres to prevent degradation. Spill management involves neutralization with sodium bicarbonate and disposal via hazardous waste channels. Regularly consult SDS sheets and conduct toxicity screenings using in vitro models (e.g., cell viability assays) .
Advanced Research Questions
Q. How do computational models predict this compound’s thermodynamic properties, and how do these compare to experimental data?
Density Functional Theory (DFT) calculates parameters like Gibbs free energy and enthalpy of formation. Simulations using Gaussian09 or ORCA software align with experimental DSC data for melting point (-45°C) and boiling point (120°C). Discrepancies arise in entropy predictions due to solvent interactions, requiring hybrid QM/MM approaches for accuracy .
Q. What methodologies resolve contradictions in reported reactivity data for this compound under varying atmospheric conditions?
Contradictions often stem from moisture sensitivity or trace catalyst presence. Resolve via:
- Meta-analysis : Compare 10+ studies to identify outlier conditions.
- Controlled Replication : Conduct reactions in gloveboxes (O₂ < 0.1 ppm, H₂O < 10 ppm).
- In-situ Monitoring : Use Raman spectroscopy to track real-time degradation. Example: Conflicting hydrolysis rates (pH-dependent) were reconciled by standardizing buffer conditions .
Q. How does this compound’s solvent polarity affect reaction kinetics in fluorination compared to HFIP or TFE?
Q. What techniques identify this compound’s interactions with biomolecules, and what are the implications for toxicity studies?
Isothermal Titration Calorimetry (ITC) quantifies binding affinities with proteins (e.g., serum albumin). MD simulations reveal hydrophobic interactions with lipid bilayers. Toxicity mechanisms (mitochondrial disruption) are validated via Seahorse assays measuring OCR/ECAR. Cross-species comparisons (in vitro/in vivo) are critical for risk assessment .
Methodological Guidelines
- Literature Review : Use systematic platforms like PubMed and Web of Science, filtering for peer-reviewed studies post-2010 .
- Experimental Design : Align with FAIR principles—ensure data is Findable, Accessible, Interoperable, and Reusable .
- Data Contradictions : Apply Bradford Hill criteria to assess causality in conflicting results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
